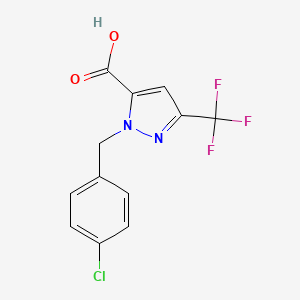

1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based small molecule characterized by a 4-chlorobenzyl group at position 1, a trifluoromethyl (-CF₃) group at position 3, and a carboxylic acid (-COOH) substituent at position 5. Its molecular formula is inferred as C₁₇H₁₂ClF₃N₂O₂ based on structurally analogous compounds . The trifluoromethyl group confers strong electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions. This compound is likely utilized in medicinal chemistry and agrochemical research, though specific applications require further investigation (see for PubChem entry).

Properties

Molecular Formula |

C12H8ClF3N2O2 |

|---|---|

Molecular Weight |

304.65 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H8ClF3N2O2/c13-8-3-1-7(2-4-8)6-18-9(11(19)20)5-10(17-18)12(14,15)16/h1-5H,6H2,(H,19,20) |

InChI Key |

LFZAENMJEQBRIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CC(=N2)C(F)(F)F)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is , with a molecular weight of 304.65 g/mol. The compound features a pyrazole ring substituted with a trifluoromethyl group and a chlorobenzyl moiety, which contributes to its unique chemical reactivity and biological activity .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, exhibit varying degrees of antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, although their effectiveness may be moderate compared to standard antibiotics like chloramphenicol .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 64 µg/mL |

| 2 | E. coli | 128 µg/mL |

| 3 | P. aeruginosa | 256 µg/mL |

The introduction of alkyl chains and other substituents can modulate the antimicrobial properties, suggesting that structural modifications could enhance efficacy against specific pathogens .

Anti-inflammatory Properties

Some studies have suggested that pyrazole derivatives can exhibit anti-inflammatory effects, making them potential candidates for treating conditions such as arthritis or other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway .

Cannabinoid Receptor Modulation

Recent research has explored the potential of pyrazole derivatives as cannabinoid receptor modulators. For instance, compounds similar to 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have been evaluated for their affinity towards CB1 and CB2 receptors, showing promise in drug design for pain management and appetite regulation .

Synthesis of Novel Materials

The unique chemical structure of 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid allows it to be utilized in synthesizing novel materials with specific electronic or optical properties. Research indicates that incorporating such compounds into polymers can enhance their thermal stability and mechanical strength .

Case Studies

Several case studies highlight the applications of this compound in various fields:

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against clinical isolates of MRSA and other pathogens. The results indicated that modifications in the side chains significantly influenced the antibacterial activity, with some compounds achieving MIC values comparable to established antibiotics . -

Case Study 2: Drug Development for Inflammation

In a pharmacological study, researchers synthesized various pyrazole derivatives and tested their anti-inflammatory effects in animal models. The results demonstrated significant reductions in inflammation markers, suggesting potential therapeutic applications for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The 4-chlorobenzyl group can participate in π-π interactions with aromatic residues in the target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Findings

Electron-Withdrawing vs. Electron-Donating Groups

- The trifluoromethyl group (-CF₃) in the target compound increases electron deficiency at the pyrazole core compared to phenyl (-Ph) or methoxy (-OMe) substituents. This enhances resistance to oxidative metabolism, a critical factor in drug design .

- In contrast, 1-(2-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid () features an electron-donating -OMe group, which may reduce electrophilicity and alter binding interactions.

Halogenation Effects

- Halogenated derivatives (e.g., and ) exhibit increased lipophilicity (logP) and improved membrane permeability. However, excessive halogenation (e.g., 2,4-dichloro-5-fluorophenyl in ) may lead to toxicity concerns .

- The 4-chlorobenzyl group in the target compound balances lipophilicity and steric effects, optimizing bioavailability .

Carboxylic Acid Position

- Carboxylic acid at position 5 (target compound) vs. position 4 () influences molecular geometry. Position 5 allows for planar hydrogen-bonding interactions, whereas position 4 may restrict conformational flexibility .

Heterocyclic Modifications

- Pyridine-containing analogs (e.g., and ) demonstrate enhanced solubility due to nitrogen’s hydrogen-bonding capacity. For example, 1-(3-chloropyridin-2-yl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carbonyl chloride is a key intermediate in insecticide synthesis .

Biological and Industrial Applications

- The target compound’s trifluoromethyl and chlorobenzyl groups suggest utility in agrochemicals (e.g., fungicides) or kinase inhibitors. Similar compounds, such as those in and , are validated in pesticidal and prodrug formulations .

Table 2: Comparative Property Analysis

Biological Activity

1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity and pharmacokinetic properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological applications.

The synthesis of 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of specific precursors under controlled conditions. The general synthetic route includes:

-

Starting Materials :

- 4-Chlorobenzyl bromide

- Trifluoroacetyl hydrazine

- Appropriate carboxylic acid derivatives

-

Reaction Conditions :

- Solvents such as ethanol or dimethylformamide (DMF) are commonly used.

- Temperature and reaction time are optimized to enhance yield.

- Yield and Purity :

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazole derivatives, including 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. A significant study demonstrated that compounds in this class exhibited potent antibacterial and antifungal activities. For instance, the minimal inhibitory concentration (MIC) values for certain derivatives were found to be as low as 0.39 μg/mL against specific Gram-positive bacteria .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 0.39 | Antibacterial (Gram-positive) |

| Other Pyrazole Derivative A | 0.78 | Antifungal |

| Other Pyrazole Derivative B | 1.56 | Antibacterial (Gram-negative) |

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro studies have shown that certain derivatives can outperform standard anti-inflammatory drugs like diclofenac sodium in terms of selectivity and efficacy .

Anticancer Activity

The anticancer potential of 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been evaluated against various cancer cell lines. Preliminary results suggest that this compound may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives have demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating promising anticancer activity .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HeLa (Cervical Cancer) | 2.76 | 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |

| CaCo-2 (Colon Cancer) | 9.27 | Other Pyrazole Derivative C |

| MCF-7 (Breast Cancer) | 5.00 | Other Pyrazole Derivative D |

The biological activity of pyrazoles can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in inflammation and cancer progression, such as COX enzymes and various kinases.

- Cell Cycle Modulation : Some derivatives induce cell cycle arrest, leading to reduced proliferation of cancer cells.

- Reactive Oxygen Species (ROS) Generation : Certain compounds may increase ROS levels, contributing to cytotoxicity against cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazoles:

- A study on a series of pyrazole derivatives showed that modifications at the trifluoromethyl position significantly enhanced their antibacterial activity against resistant strains .

- Another investigation revealed that a specific derivative exhibited selective toxicity toward cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves multi-step processes, including:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, halogenated pyrazole intermediates (e.g., 3-bromo-5-chloropyrazole) may react with trifluoromethylating agents to introduce the CF₃ group .

- Step 2 : Introduction of the 4-chlorobenzyl group via alkylation using 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Hydrolysis of the ester intermediate (e.g., ethyl pyrazole-5-carboxylate) to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .

Key intermediates include halogenated pyrazoles and ester derivatives, with purity confirmed via HPLC or NMR .

Basic: How is the structural identity of this compound validated in academic research?

Validation combines spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C3, benzyl at N1) via characteristic splitting patterns and coupling constants .

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and torsional conformations. Software like SHELXL refines structural models, addressing challenges like disorder in halogenated groups .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula .

Advanced: What role do substituents (e.g., 4-chlorobenzyl, CF₃) play in modulating biological activity, such as enzyme inhibition?

The 4-chlorobenzyl group enhances hydrophobic interactions with enzyme pockets (e.g., factor Xa’s S4 subsite), while the trifluoromethyl group improves metabolic stability and binding affinity via electronegative effects. Structure-activity relationship (SAR) studies on analogous pyrazoles reveal that:

- Substitution at N1 (e.g., benzyl vs. aryl) impacts selectivity against off-target proteases like trypsin .

- CF₃ at C3 increases potency by 10–100× compared to methyl or halogens, as seen in factor Xa inhibitors (Ki < 1 nM) .

Advanced: How can researchers address contradictions in reported biological activities of structurally similar derivatives?

Discrepancies may arise from differences in:

- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO%) can alter binding kinetics. Standardizing protocols (e.g., uniform thrombin generation assays) improves reproducibility .

- Crystallographic data : Re-refining deposited structures with updated software (e.g., SHELX vs. PHENIX) resolves ambiguities in ligand-protein interactions .

- Computational models : Re-evaluating docking poses using molecular dynamics (MD) simulations accounts for conformational flexibility .

Advanced: What computational strategies predict binding modes and affinity for this compound’s targets?

- Docking studies : Tools like AutoDock Vina or Glide model interactions with targets (e.g., factor Xa), prioritizing poses with hydrogen bonds to Arg/Lys residues and hydrophobic contacts with Tyr/Trp .

- MD simulations : Analyze stability of ligand-protein complexes over 50–100 ns trajectories, identifying critical interactions (e.g., π-stacking with Phe174 in factor Xa) .

- Free-energy calculations : MM-PBSA/GBSA quantify binding energy contributions, correlating with experimental IC₅₀ values .

Advanced: What challenges arise in crystallizing halogenated pyrazole derivatives, and how are they mitigated?

Challenges include:

- Disorder in CF₃ groups : High-resolution data (≤ 0.8 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts .

- Polymorphism : Screening crystallization solvents (e.g., EtOAc/hexane vs. MeOH/H₂O) identifies conditions for stable monoclinic or orthorhombic lattices .

- Twinned crystals : SHELXD’s dual-space methods resolve pseudo-merohedral twinning .

Advanced: How does hydrogen-bonding topology influence the compound’s solid-state properties?

Graph-set analysis (e.g., Etter’s rules) classifies H-bond motifs:

- R₂²(8) motifs : Carboxylic acid dimers form via O–H⋯O bonds, stabilizing crystal packing .

- C–H⋯F interactions : Weak H-bonds between CF₃ and aromatic protons contribute to layer stacking, as seen in related pyrazole structures .

Advanced: What strategies improve oral bioavailability of pyrazole-based inhibitors like this compound?

- Reducing plasma protein binding : Introducing polar groups (e.g., carboxylic acid) lowers logP, increasing free fraction in plasma .

- Enhancing permeability : Prodrug approaches (e.g., ethyl ester conversion to carboxylic acid in vivo) balance solubility and membrane penetration .

Advanced: How are isotopic labeling and tracer studies applied to investigate metabolic pathways?

- ¹⁸O/²H labeling : Tracks hydrolysis of ester intermediates to the carboxylic acid in liver microsomes .

- ¹⁹F NMR : Monitors metabolic stability of the CF₃ group in plasma, identifying defluorination byproducts .

Advanced: What analytical techniques quantify trace impurities in bulk samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.